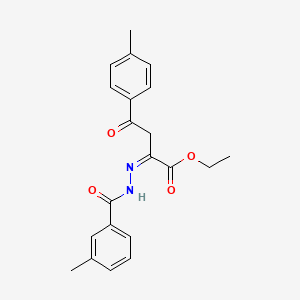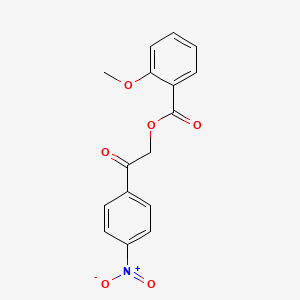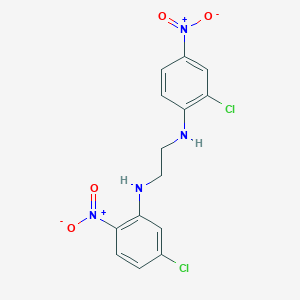![molecular formula C32H43N3O3S2 B11533943 N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-(decyloxy)benzamide](/img/structure/B11533943.png)
N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-(decyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-(decyloxy)benzamide: is a complex organic compound that features a benzothiazole core, a cyclohexylamino group, and a decyloxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-(decyloxy)benzamide typically involves multi-step organic reactions. The key steps include:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Cyclohexylamino Group: This step involves the reaction of the benzothiazole intermediate with cyclohexylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Attachment of the Decyloxybenzamide Moiety: This is typically done through an amide coupling reaction between the benzothiazole intermediate and 4-(decyloxy)benzoic acid using a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Utilized in the study of biological pathways and mechanisms.
Industry
Coatings: Used in the formulation of advanced coatings with specific properties.
Sensors: Incorporated into sensor materials for detecting specific analytes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The benzothiazole core is known to interact with various biological targets, while the cyclohexylamino and decyloxybenzamide groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-(hexyloxy)benzamide
- N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-(octyloxy)benzamide
Uniqueness
The presence of the decyloxy group in N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-(decyloxy)benzamide imparts unique properties such as increased hydrophobicity and potential for enhanced membrane permeability, making it distinct from its analogs with shorter alkoxy chains.
Properties
Molecular Formula |
C32H43N3O3S2 |
|---|---|
Molecular Weight |
581.8 g/mol |
IUPAC Name |
N-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-decoxybenzamide |
InChI |
InChI=1S/C32H43N3O3S2/c1-2-3-4-5-6-7-8-12-21-38-27-18-15-24(16-19-27)31(37)34-26-17-20-28-29(22-26)40-32(35-28)39-23-30(36)33-25-13-10-9-11-14-25/h15-20,22,25H,2-14,21,23H2,1H3,(H,33,36)(H,34,37) |
InChI Key |
AXACRHGZMXUWAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11533871.png)
![N-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11533876.png)
![3-fluoro-N'-[(Z)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]benzohydrazide](/img/structure/B11533882.png)
![6-(3,4-dimethoxybenzyl)-3-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,2,4-triazin-5(2H)-one](/img/structure/B11533889.png)
![2-(2,4-Dinitrophenyl)-N'-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11533892.png)
![N'-[(E)-(3-chlorophenyl)methylidene]spiro[2.3]hexane-1-carbohydrazide](/img/structure/B11533894.png)


![(4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11533917.png)
![1-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}(2,4-dinitrophenyl)amino)propan-2-OL](/img/structure/B11533925.png)
![(2Z,5Z)-5-[2-(benzyloxy)-3,5-diiodobenzylidene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11533928.png)
![2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B11533929.png)
![N-(2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-bromobenzamide](/img/structure/B11533930.png)

